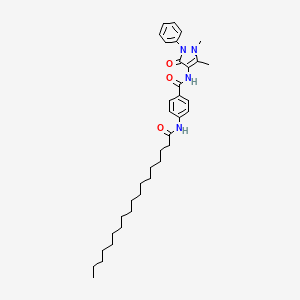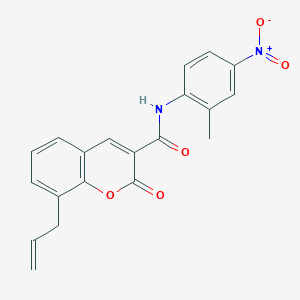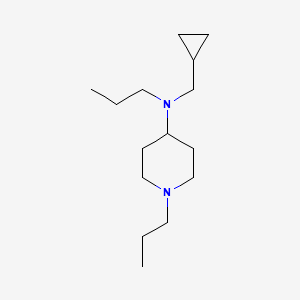![molecular formula C20H14F3NO2 B5126629 4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5126629.png)
4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound with a molecular formula of C20H14F3NO2. It is commonly referred to as TFMBQ and is a synthetic compound that is widely used in scientific research. The compound has a unique structure and has been found to have various applications in different fields of research. In
Mecanismo De Acción
The mechanism of action of TFMBQ is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. TFMBQ has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular damage.
Biochemical and Physiological Effects:
TFMBQ has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. TFMBQ has also been found to induce apoptosis in cancer cells. In addition, TFMBQ has been found to have antiangiogenic activity, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TFMBQ in lab experiments include its unique structure and its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. TFMBQ has also been found to have anticancer activity, which makes it a promising lead compound for the development of new cancer drugs. However, the limitations of using TFMBQ in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. In addition, the toxicity of TFMBQ is not fully understood, which makes it difficult to determine the appropriate dosage for lab experiments.
Direcciones Futuras
There are many future directions for the research of TFMBQ. One direction is the development of new drugs based on TFMBQ that have improved efficacy and reduced toxicity. Another direction is the investigation of the mechanism of action of TFMBQ, which will help to understand how it inhibits the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. In addition, the investigation of the biochemical and physiological effects of TFMBQ will help to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of TFMBQ involves a multi-step process that requires the use of different reagents and solvents. The first step involves the conversion of 4-nitrophenol to 4-nitroanisole using sodium methoxide. The second step involves the reduction of 4-nitroanisole to 4-aminoanisole using hydrogen gas and a palladium catalyst. The third step involves the condensation of 4-aminoanisole with 4-trifluoromethoxybenzaldehyde to form the final product, TFMBQ. The synthesis method of TFMBQ is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TFMBQ has been found to have various applications in different fields of scientific research. It is commonly used in medicinal chemistry as a lead compound for the development of new drugs. TFMBQ has been found to have anticancer activity and has been used in the development of new cancer drugs. TFMBQ has also been used in the development of new anti-inflammatory drugs. In addition to medicinal chemistry, TFMBQ has also been used in material science as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)26-14-8-5-13(6-9-14)17-11-18(25)24-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-10,17H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWQLYCNZDNMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5126553.png)

![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5126563.png)
![5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5126576.png)

![N'-[2-(2-chlorophenoxy)acetyl]nicotinohydrazide](/img/structure/B5126591.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)



![cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5126633.png)
![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)
![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)